4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride
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Overview
Description
4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, benzyl, indole, and dichlorophenyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole derivative, followed by the introduction of the dichlorophenyl and pyrrolidinylmethyl groups. Subsequent steps involve the formation of the carbamoylamino linkage and the attachment of the difluorophenyl and butanamide moieties. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino and indole groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-hydroxybenzoic acid 2-(4-bromo-phenyl)-2-oxo-ethyl ester
- 4-amino-4-chloro-2’-hydroxybenzanilide
Uniqueness
4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C41H45Cl4F2N7O3 |
---|---|
Molecular Weight |
863.6 g/mol |
IUPAC Name |
4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride |
InChI |
InChI=1S/C41H43Cl2F2N7O3.2ClH/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26;;/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55);2*1H |
InChI Key |
MGZSVSHDIOPSBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl.Cl.Cl |
Origin of Product |
United States |
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